Cyclopentyl(pyrimidin-2-yl)methanol
Overview
Description
Cyclopentyl(pyrimidin-2-yl)methanol is a chemical compound with the molecular formula C10H14N2O . It is a structure that includes a pyrimidine ring attached to a cyclopentyl group and a methanol group .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, one study reported a Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a related compound, from 5-bromo-2,4-dichloropyrimidine .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl group, a pyrimidin-2-yl group, and a methanol group . The InChI string representation of the molecule isInChI=1S/C10H14N2O/c1-7-6-8(5-9(13)10(7)12-11)14-4-2-3-4/h4-6,9,13H,2-3H2,1H3,(H,11,12)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 251.71 g/mol, an XLogP3-AA value of 1.9, one hydrogen bond donor count, and three hydrogen bond acceptor counts .Future Directions
The future directions for Cyclopentyl(pyrimidin-2-yl)methanol and similar compounds could involve further exploration of their potential therapeutic uses. For example, novel pyrrolo[2,3-d]pyrimidine-based analogues have been evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
Mechanism of Action
Target of Action
Cyclopentyl(pyrimidin-2-yl)methanol is a pyrimidine derivative that has been found to target Cyclin-Dependent Kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation. They are particularly important in the transition from the G1 phase to the S phase, a critical step in cell division .
Mode of Action
The compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition prevents the phosphorylation of downstream proteins necessary for cell cycle progression, effectively halting the cell cycle at the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, affecting downstream effects such as DNA replication and cell division . This can lead to the death of rapidly dividing cells, such as those found in tumors .
Pharmacokinetics
Similar compounds, such as other cdk inhibitors, are known to be extensively metabolized by cytochrome p450 3a4 . They also exhibit a large inter-individual variability in exposure
Result of Action
The primary result of this compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells . This makes this compound a potential candidate for cancer treatment .
Properties
IUPAC Name |
cyclopentyl(pyrimidin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-9(8-4-1-2-5-8)10-11-6-3-7-12-10/h3,6-9,13H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHDKZTIXMIBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=NC=CC=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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